2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted anilines with phthalic anhydride.
Coupling of Indazole and Isoindole Cores: The final step involves coupling the indazole and isoindole cores through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Ethoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Propoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-propan-2-yloxy-1H-indazol-3-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-10(2)24-14-9-5-8-13-15(14)16(20-19-13)21-17(22)11-6-3-4-7-12(11)18(21)23/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWCBZPKUVUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2)N3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.